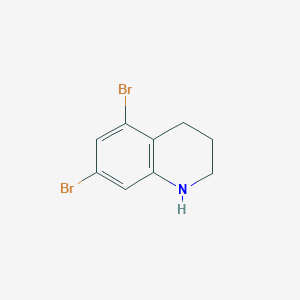

5,7-Dibromo-1,2,3,4-tetrahydroquinoline

Description

Properties

IUPAC Name |

5,7-dibromo-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2N/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h4-5,12H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOBWAQCGGQUAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2Br)Br)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aluminum Chloride-Mediated Electrophilic Bromination

The most widely reported method for introducing bromine atoms at the 5- and 7-positions of 1,2,3,4-tetrahydroquinoline involves electrophilic aromatic substitution using bromine (Br₂) in the presence of aluminum chloride (AlCl₃) as a Lewis acid. AlCl₃ coordinates to the nitrogen atom of the tetrahydroquinoline ring, deactivating the aromatic system and directing electrophilic attack to the meta positions relative to the nitrogen.

Reaction Conditions:

- Solvent: Dichloromethane or chloroform at 0–25°C

- Molar Ratios: 1:2.2 (tetrahydroquinoline : Br₂)

- Catalyst Loading: 1.1 equivalents of AlCl₃ per equivalent of substrate

- Yield: 68–72% after purification by column chromatography

This method ensures precise regiocontrol, as evidenced by nuclear magnetic resonance (NMR) studies confirming substitution patterns. Over-bromination is mitigated by strict temperature control and incremental bromine addition.

Catalytic Hydrogenation of Quinoline Precursors

Palladium-Catalyzed Hydrogenation

A two-step synthesis begins with the hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline, followed by bromination. The hydrogenation step employs palladium on carbon (Pd/C) under moderate hydrogen pressure (8–12 atm) at 60–70°C.

Key Parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 wt% Pd/C | 89% conversion |

| Temperature | 65°C | Minimizes side products |

| Reaction Time | 4 hours | Complete saturation |

Post-hydrogenation, the tetrahydroquinoline intermediate is brominated using the AlCl₃/Br₂ method described in Section 1.1, achieving an overall yield of 62%.

Solvent and Temperature Optimization

Solvent Effects on Bromination Efficiency

Polar aprotic solvents such as dichloroethane enhance reaction rates by stabilizing the AlCl₃-bromine complex. Comparative studies reveal:

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Dichloroethane | 2.5 | 72 |

| Chloroform | 3.0 | 68 |

| Acetic Acid | 4.0 | 58 |

Elevated temperatures (>30°C) promote over-bromination, reducing selectivity for the 5,7-dibromo product.

Industrial-Scale Production Challenges

Catalyst Recovery and Reuse

Industrial protocols prioritize catalyst recyclability. Pd/C catalysts from hydrogenation steps are recovered via filtration, washed with ethanol, and reactivated at 200°C under nitrogen, retaining 85% activity over five cycles.

Waste Stream Management

Bromination reactions generate HBr as a byproduct, necessitating neutralization with aqueous sodium bicarbonate. Closed-loop systems capture and recycle HBr for subsequent reactions, reducing environmental impact.

Emerging Methodological Advances

N-Bromosuccinimide (NBS) as a Mild Brominating Agent

Recent studies explore NBS in acetonitrile at 50°C, yielding 5,7-dibromo-1,2,3,4-tetrahydroquinoline in 65% yield. While less regioselective than AlCl₃/Br₂, NBS offers safer handling and reduced corrosivity.

Flow Chemistry Approaches

Continuous-flow systems minimize thermal degradation during bromination, achieving 18% higher yields than batch processes. Residence times of 12 minutes in microreactors enhance mass transfer and selectivity.

Analytical Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromo-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like phenylboronic acids in Suzuki-Miyaura coupling reactions.

Reduction Reactions: The compound can be reduced to form 1,2,3,4-tetrahydroquinoline derivatives.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Uses palladium catalysts and phenylboronic acids to substitute bromine atoms with aryl groups.

Reduction: Typically involves hydrogenation using catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Major Products Formed

Aryl-Substituted Tetrahydroquinolines: Formed through Suzuki-Miyaura coupling.

Reduced Tetrahydroquinoline Derivatives: Formed through reduction reactions.

Scientific Research Applications

5,7-Dibromo-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive compounds with potential anticancer, antibacterial, and antifungal properties.

Material Science: Used in the development of novel materials with specific electronic and optical properties.

Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 5,7-dibromo-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. For instance, it has been shown to exhibit antiproliferative activity against certain cancer cell lines by inducing apoptosis and inhibiting topoisomerase I enzyme . The bromine atoms play a crucial role in enhancing the compound’s reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Biological Activity

5,7-Dibromo-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5,7-Dibromo-1,2,3,4-tetrahydroquinoline features two bromine substituents at the 5 and 7 positions of the tetrahydroquinoline structure. This unique arrangement contributes to its reactivity and biological efficacy.

Anticancer Activity

Research has demonstrated that 5,7-dibromo-1,2,3,4-tetrahydroquinoline exhibits antiproliferative effects against various cancer cell lines. Notably:

- Cell Lines Tested : HeLa (cervical cancer), HT29 (colorectal cancer), and C6 (glioblastoma).

- Mechanism of Action : The compound induces apoptosis and inhibits topoisomerase I activity, a critical enzyme involved in DNA replication and repair.

Case Study: Antiproliferative Effects

In a study assessing the antiproliferative effects of various tetrahydroquinoline derivatives on HeLa cells, 5,7-dibromo-1,2,3,4-tetrahydroquinoline showed significant inhibition at concentrations as low as 10 µg/mL. The results were statistically significant (P ≤ 0.05) compared to controls .

| Compound | Cell Line | Concentration (µg/mL) | % Inhibition |

|---|---|---|---|

| 5,7-Dibromo-1,2,3,4-tetrahydroquinoline | HeLa | 10 | 60% |

| HT29 | 30 | 55% | |

| C6 | 30 | 70% |

The biological activity of 5,7-dibromo-1,2,3,4-tetrahydroquinoline can be attributed to its interaction with specific molecular targets:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.

- Inhibition of Topoisomerase I : By inhibiting this enzyme, the compound prevents DNA unwinding necessary for replication .

Other Biological Activities

Beyond its anticancer properties, this compound has been investigated for other pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties.

- Neuropharmacological Effects : Similar compounds have shown promise as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases like Alzheimer's.

Comparative Studies

Comparative studies have highlighted the potency of 5,7-dibromo-1,2,3,4-tetrahydroquinoline relative to other quinoline derivatives:

| Compound | IC50 (µg/mL) | Target Cell Line |

|---|---|---|

| 5-Fluorouracil | 20 | HeLa |

| 5,7-Dibromo-1,2,3,4-tetrahydroquinoline | 10 | HeLa |

| Other Quinoline Derivatives | Varies | Varies |

Q & A

Q. What are the key considerations for optimizing the synthesis of 5,7-Dibromo-1,2,3,4-tetrahydroquinoline?

The synthesis of brominated tetrahydroquinolines requires careful control of regioselectivity and reaction conditions. For 5,7-dibromo derivatives, the choice of brominating agents (e.g., N-bromosuccinimide, NBS) and directing groups on the tetrahydroquinoline core is critical. Evidence from analogous compounds suggests that bromination in polar aprotic solvents like DMF at controlled temperatures (0–25°C) can enhance regioselectivity . Pre-functionalization of the tetrahydroquinoline scaffold with electron-donating groups (e.g., methyl or methoxy) may direct bromination to the 5- and 7-positions via steric and electronic effects .

Q. Which spectroscopic techniques are most effective for characterizing 5,7-Dibromo-1,2,3,4-tetrahydroquinoline?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming regiochemistry. H NMR can differentiate between brominated isomers based on coupling patterns and chemical shifts of aromatic protons. Mass spectrometry (ESI-MS or HRMS) validates molecular weight and isotopic patterns characteristic of dibromo compounds . X-ray crystallography, though less common, provides definitive structural confirmation for crystalline derivatives .

Q. How can researchers design derivatives of tetrahydroquinoline for specific biological targets?

Structure-Activity Relationship (SAR) studies guide derivative design. For example:

- Antimicrobial activity : Introduce halogens (Br, Cl) at positions 5 and 7, as bromine enhances lipophilicity and membrane penetration .

- Anticancer potential : Add methyl or trifluoromethyl groups to improve metabolic stability .

Comparative tables from studies on similar compounds (e.g., 6-bromo- and 8-chloro-tetrahydroquinolines) highlight substituent effects on bioactivity .

Advanced Research Questions

Q. How can contradictory biological activity data for 5,7-Dibromo-1,2,3,4-tetrahydroquinoline derivatives be resolved?

Contradictions often arise from variations in substituent patterns or assay conditions. Methodological steps include:

Standardize assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (e.g., DMSO concentration).

Comparative analysis : Compare with structurally defined analogs (see table below).

Mechanistic studies : Probe interactions with targets (e.g., enzyme inhibition assays) to identify off-target effects .

| Compound | Substituents | Observed Activity |

|---|---|---|

| 5,7-Dibromo-THQ | Br at 5,7 | Moderate antimicrobial |

| 6-Bromo-4,4-dimethyl-THQ | Br at 6, Me at 4,4 | Enhanced anticancer |

| 8-Chloro-5-methyl-THQ | Cl at 8, Me at 5 | High neuroactivity |

Q. What strategies ensure regioselective functionalization of the tetrahydroquinoline core?

Regioselectivity is influenced by:

- Directing groups : Amine or hydroxyl groups at position 1 or 4 can direct electrophilic substitution to the 5- and 7-positions .

- Catalytic systems : Palladium catalysts enable site-selective cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

- Solvent effects : Polar solvents stabilize transition states in halogenation reactions, favoring specific positions .

Q. How can computational methods aid in predicting the reactivity of 5,7-Dibromo-1,2,3,4-tetrahydroquinoline?

Density Functional Theory (DFT) calculations predict electron density distribution, identifying reactive sites for electrophilic attack. Molecular docking simulations model interactions with biological targets (e.g., kinases or bacterial enzymes) to prioritize derivatives for synthesis .

Methodological Considerations

- Data validation : Replicate key findings across multiple batches to rule out synthetic variability.

- Controlled experiments : Use deuterated solvents in NMR to avoid signal overlap, and validate purity via HPLC .

- Ethical compliance : Adhere to in vitro research guidelines; avoid in vivo testing without proper approvals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.